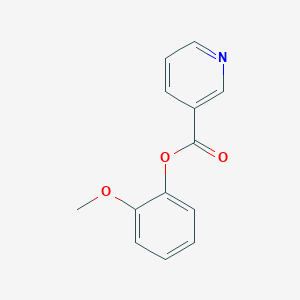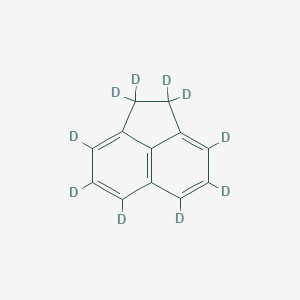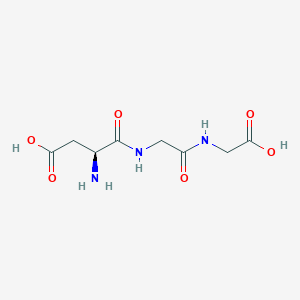
Glycyl-aspartyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-aspartyl-glycine, commonly referred to as RGD peptide, is a tripeptide consisting of glycine, aspartic acid, and glycine. It is a crucial component of the extracellular matrix and plays a vital role in cell adhesion, migration, and differentiation. RGD peptide has been extensively studied in the field of biomedical research due to its potential therapeutic applications in cancer, cardiovascular diseases, and tissue engineering.
Applications De Recherche Scientifique
Enzymatic Activity and Structural Insights
- D-serine dehydratase : Glycyl residues are crucial for the catalytic competence of D-serine dehydratase from Escherichia coli. Glycine to aspartic acid replacements in this enzyme significantly impacts its catalytic activity, highlighting the importance of glycine-rich regions in enzymatic function (Marceau et al., 1988).
Plant Cell Growth and Development
- Soybean root cell growth : In soybean root cells, a synthetic peptide containing Glycyl-Aspartyl-Glycine showed enhanced growth rates and altered cell wall/plasma membrane interactions. This indicates a potential application of glycyl-aspartyl-glycine in plant biology and growth regulation (Schindler et al., 1989).
Chemical and Physical Properties
- Complexation and Extraction : Protonated peptides, including glycyl-aspartic acid, demonstrate good extractability by crown ethers, indicating their potential in separation and extraction processes (Buschmann & Mutihac, 2002).
- Interaction with Dimethyltin(IV) cations : Glycyl-aspartic acid shows specific coordination behaviors with dimethyltin(IV) cations, forming stable complexes, which could be significant in understanding metal-peptide interactions (Jancsó et al., 2000).
Potential in Drug Design and Therapeutics
- Integrin GP IIb/IIIa antagonists : Glycyl-aspartyl-glycine is a part of arginyl-glycyl-α-aspartyl sequences in matrix proteins, important in the design of new therapeutics targeting cell surface glycoprotein receptors (Abo-Ghalia et al., 2003).
Neurochemical Applications
- Role in Neurotransmission : Glycine, as part of the glycyl-proline dipeptide, affects the metabolism of neuroactive amino acids and energy turnover in the brain, indicating its importance in neurological studies (Bashun et al., 2013).
Propriétés
Numéro CAS |
13433-19-7 |
|---|---|
Nom du produit |
Glycyl-aspartyl-glycine |
Formule moléculaire |
C8H13N3O6 |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H13N3O6/c9-4(1-6(13)14)8(17)11-2-5(12)10-3-7(15)16/h4H,1-3,9H2,(H,10,12)(H,11,17)(H,13,14)(H,15,16)/t4-/m0/s1 |
Clé InChI |
OMMIEVATLAGRCK-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
SMILES canonique |
C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
Autres numéros CAS |
13433-19-7 |
Séquence |
DGG |
Synonymes |
Gly-Asp-Gly glycyl-aspartyl-glycine glycyl-aspartyl-glycine, (beta-Asp)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



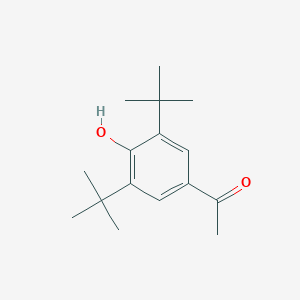
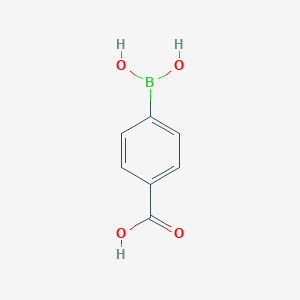
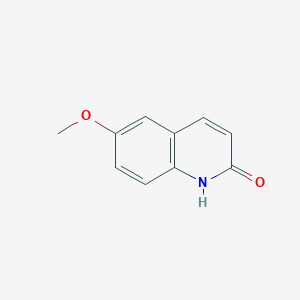
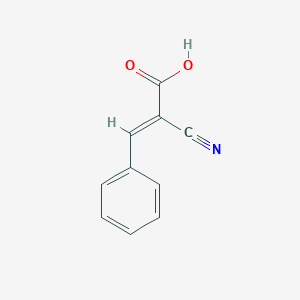
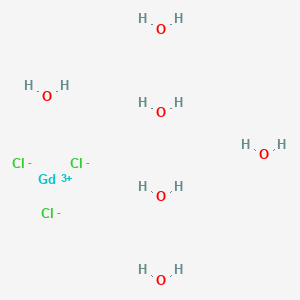
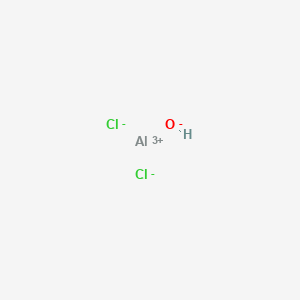
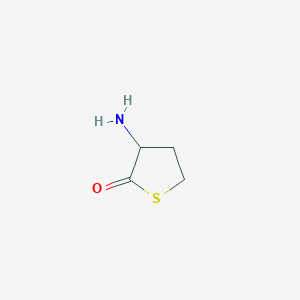
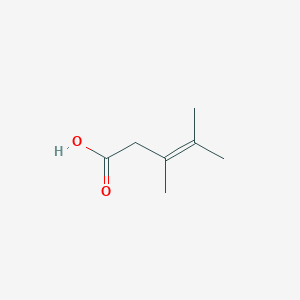
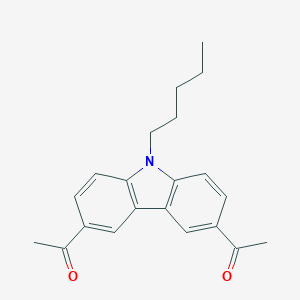
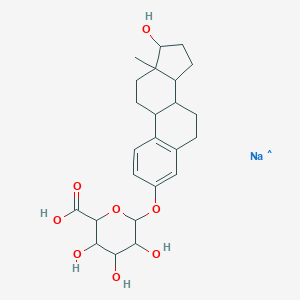
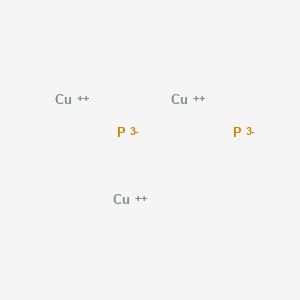
![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
